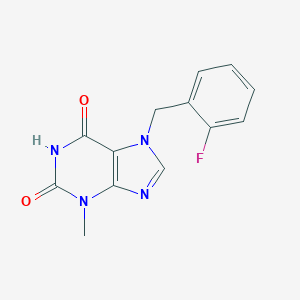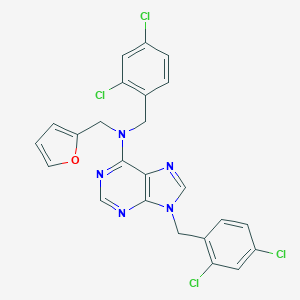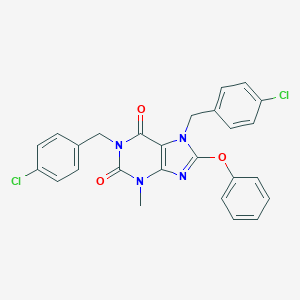![molecular formula C23H21N3O4S B295514 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B295514.png)
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as CUDC-101, is a small molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It has been investigated for its potential in cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.
Mecanismo De Acción
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting HDAC, EGFR, and HER2. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. EGFR and HER2 are receptors that play a role in cell proliferation, survival, and differentiation. Inhibition of these targets leads to altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for lab experiments, including its potent activity against multiple targets, its ability to induce apoptosis and inhibit tumor growth, and its potential to enhance the efficacy of other cancer treatments. However, its limitations include its poor solubility and stability, which can affect its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for research on 5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential area of investigation is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials.
Métodos De Síntesis
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can be synthesized through a multistep process that involves the coupling of 2-(4-methoxyphenoxy)ethylamine with 2-methylindole-3-carboxaldehyde, followed by a condensation reaction with thiosemicarbazide. The resulting compound is then oxidized to form the final product.
Aplicaciones Científicas De Investigación
5-[[1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its potential in cancer treatment. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Fórmula molecular |
C23H21N3O4S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
5-[[1-[2-(4-methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(13-19-21(27)24-23(31)25-22(19)28)17-5-3-4-6-20(17)26(14)11-12-30-16-9-7-15(29-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H2,24,25,27,28,31) |
Clave InChI |
LNRSAPAPWKYCQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)C=C4C(=O)NC(=S)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)




![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
